molecular formula C19H19NO4 B11988133 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11988133
M. Wt: 325.4 g/mol
InChI Key: ICGLDNFIXLBXNV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a dimethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran ring and the dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H19NO4/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-19(21)18-12-14-5-3-4-6-15(14)24-18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)

InChI Key

ICGLDNFIXLBXNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3O2)OC

Origin of Product

United States

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